An In-depth Technical Guide on the Physical and Chemical Properties of Benzene, (2-butenyloxy)-
An In-depth Technical Guide on the Physical and Chemical Properties of Benzene, (2-butenyloxy)-
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzene, (2-butenyloxy)-, more commonly known as crotyl phenyl ether, is an organic compound with the chemical formula C10H12O. It belongs to the class of aryl ethers, characterized by an ether linkage where one of the substituents is an aromatic ring. This guide provides a comprehensive overview of its known physical and chemical properties, synthesis, and characteristic reactions, drawing upon established principles of organic chemistry. While specific experimental data for this particular ether is limited in publicly accessible literature, its properties and reactivity can be largely inferred from the well-studied behavior of analogous phenyl ethers.
Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C10H12O | [1] |
| Molecular Weight | 148.205 g/mol | [1] |
| CAS Number | Not available | [1] |
| Melting Point | Not available | [1] |
| Boiling Point | Not available | [1] |
| Density | Not available | [1] |
Synthesis of Aryl Ethers: A General Experimental Protocol
While a specific protocol for the synthesis of Benzene, (2-butenyloxy)- is not detailed in the readily available literature, a general and widely used method for the synthesis of aryl ethers is the Williamson ether synthesis. The following is a representative experimental protocol for the synthesis of a generic aryl propargyl ether, which can be adapted for crotyl phenyl ether.
Reaction: Phenol + 1-bromo-2-butyne → Benzene, (2-butynyloxy)-
Materials:
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Phenol (1 equivalent)
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1-bromo-2-butyne (1.3 equivalents)
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Cesium Carbonate (Cs2CO3) (1.2 equivalents)
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Dry Dimethylformamide (DMF) (1 mL per 1 mmol of phenol)
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Diethyl ether
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Brine solution
Procedure:
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Dissolve 1 equivalent of the phenol in dry DMF in a round-bottom flask.
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Add 1.2 equivalents of Cesium Carbonate to the solution and stir for 15 minutes at ambient temperature.
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Add 1.3 equivalents of 1-bromo-2-butyne to the reaction mixture.
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Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.
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Upon completion, dilute the reaction mixture with diethyl ether.
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Wash the organic layer at least three times with brine to completely remove the DMF.
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Evaporate the solvent to isolate the crude ether product. Further purification is typically not required.
This protocol describes the synthesis of an aryl propargyl ether, and a similar approach could be employed for Benzene, (2-butenyloxy)- by substituting 1-bromo-2-butyne with a suitable crotyl halide, such as crotyl bromide.
Chemical Reactivity and Signaling Pathways
Direct signaling pathways involving Benzene, (2-butenyloxy)- are not documented. However, as a member of the phenyl ether family, its reactivity is well-understood and is dominated by reactions involving the ether linkage, the aromatic ring, and the allylic functionality of the crotyl group.
Acidic Cleavage of the Ether Bond
Phenyl ethers can be cleaved by strong acids like HBr or HI. The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion. Due to the stability of the aromatic ring, the cleavage consistently yields a phenol and an alkyl halide.[2][3][4]
Caption: Acidic Cleavage of Crotyl Phenyl Ether.
Electrophilic Aromatic Substitution
The alkoxy group (-OR) of a phenyl ether is an activating group and an ortho-, para-director for electrophilic aromatic substitution. This means that electrophiles will preferentially add to the positions ortho and para to the ether linkage on the benzene ring.[5]
Caption: Electrophilic Aromatic Substitution on Crotyl Phenyl Ether.
Claisen Rearrangement
Being an allyl aryl ether, Benzene, (2-butenyloxy)- is expected to undergo the Claisen rearrangement upon heating. This is a[6][6]-sigmatropic rearrangement that results in the formation of an ortho-allylphenol. The reaction proceeds through a concerted pericyclic mechanism.[7][8][9]
Caption: Claisen Rearrangement of Crotyl Phenyl Ether.
Conclusion
Benzene, (2-butenyloxy)- is a molecule of interest within the broader class of aryl ethers. While specific, experimentally determined physical data are sparse, its chemical behavior can be confidently predicted based on established principles of organic chemistry. The key reactions—acidic cleavage, electrophilic aromatic substitution, and the Claisen rearrangement—provide a framework for understanding its potential transformations and applications in organic synthesis and drug development. Further experimental investigation is warranted to fully characterize its physical properties and explore its reactivity in greater detail.
References
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Ch24 : ArOR + HX -> ArOH + RX [chem.ucalgary.ca]
- 5. organic chemistry - Electrophilic substitution in phenyl alkyl ether - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 6. Cleavage of Phenyl Ethers Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 7. Claisen Rearrangement [organic-chemistry.org]
- 8. Claisen rearrangement - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
